molecular formula [CH2CH(C6H4Cl)]n B1166896 POLY(2-CHLOROSTYRENE) CAS No. 107830-52-4

POLY(2-CHLOROSTYRENE)

Cat. No.: B1166896
CAS No.: 107830-52-4
InChI Key:
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Description

Poly(2-chlorostyrene) is a polymer derived from the monomer 2-chlorostyrene. It is a type of polystyrene where the hydrogen atom in the para position of the benzene ring is replaced by a chlorine atom. This modification imparts unique properties to the polymer, making it useful in various applications. Poly(2-chlorostyrene) is known for its thermal stability, chemical resistance, and mechanical strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(2-chlorostyrene) can be synthesized through free radical polymerization of 2-chlorostyrene monomers. The polymerization process typically involves the use of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to generate free radicals that initiate the polymerization reaction. The reaction is carried out in a solvent such as toluene or benzene at elevated temperatures, usually around 60-80°C.

Industrial Production Methods

In industrial settings, the production of poly(2-chlorostyrene) involves bulk polymerization or suspension polymerization techniques. Bulk polymerization is carried out in the absence of a solvent, while suspension polymerization involves dispersing the monomer in water with the help of stabilizers and surfactants. The polymerization is then initiated using free radical initiators, and the resulting polymer is separated, washed, and dried.

Chemical Reactions Analysis

Types of Reactions

Poly(2-chlorostyrene) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the polymer can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The polymer can undergo oxidation reactions, leading to the formation of carbonyl and carboxyl groups.

    Reduction Reactions: Reduction of poly(2-chlorostyrene) can lead to the removal of the chlorine atom, resulting in the formation of polystyrene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent like ethanol can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

    Substitution: The major products include polymers with various functional groups replacing the chlorine atom.

    Oxidation: The products include polymers with carbonyl or carboxyl groups.

    Reduction: The primary product is polystyrene.

Scientific Research Applications

Poly(2-chlorostyrene) has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the fabrication of medical devices and implants due to its chemical resistance and stability.

    Industry: Applied in the production of coatings, adhesives, and insulating materials.

Mechanism of Action

The mechanism of action of poly(2-chlorostyrene) involves its interaction with various molecular targets and pathways. The chlorine atom in the polymer can participate in nucleophilic substitution reactions, leading to the formation of new functional groups. The polymer’s thermal stability and chemical resistance are attributed to the presence of the chlorine atom, which enhances the overall stability of the polymer chain.

Comparison with Similar Compounds

Poly(2-chlorostyrene) can be compared with other similar compounds such as:

    Polystyrene: Unlike poly(2-chlorostyrene), polystyrene lacks the chlorine atom, resulting in lower chemical resistance and thermal stability.

    Poly(4-chlorostyrene): This polymer has the chlorine atom in the para position, similar to poly(2-chlorostyrene), but may exhibit different physical and chemical properties due to the positional isomerism.

    Poly(2,2,3,3-tetrafluoropropyl methacrylate): This polymer contains fluorine atoms, providing even greater chemical resistance and thermal stability compared to poly(2-chlorostyrene).

Poly(2-chlorostyrene) stands out due to its unique combination of thermal stability, chemical resistance, and mechanical strength, making it a versatile material for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of POLY(2-CHLOROSTYRENE) can be achieved through free radical polymerization of 2-chlorostyrene monomer.", "Starting Materials": [ "2-chlorostyrene", "Initiator (e.g. AIBN)", "Solvent (e.g. toluene)" ], "Reaction": [ "Dissolve 2-chlorostyrene monomer and initiator in a suitable solvent (e.g. toluene) under nitrogen atmosphere.", "Heat the reaction mixture to the desired temperature (e.g. 70-80°C) to initiate the free radical polymerization reaction.", "Stir the reaction mixture for a specific time (e.g. 24 hours) to allow the polymerization to proceed.", "Cool the reaction mixture and precipitate the resulting polymer by adding a non-solvent (e.g. methanol).", "Collect the polymer by filtration and wash it with a suitable solvent (e.g. acetone) to remove any impurities.", "Dry the polymer under vacuum to obtain the final product, POLY(2-CHLOROSTYRENE)." ] }

CAS No.

107830-52-4

Molecular Formula

[CH2CH(C6H4Cl)]n

Molecular Weight

0

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of poly(2-chlorostyrene)?

A1: While the exact molecular weight depends on the polymerization conditions and degree of polymerization, the repeating unit of P2CS has the molecular formula C8H7Cl. []

Q2: What makes poly(2-chlorostyrene) interesting for polymer blend studies?

A2: P2CS is often used in blends due to its ability to undergo phase separation with other polymers, like polystyrene (PS) and poly(vinyl methyl ether) (PVME). [, , , , , , , , , , , ] This allows researchers to study fundamental aspects of polymer thermodynamics and kinetics.

Q3: How does the chlorine atom in P2CS affect its miscibility with other polymers?

A3: The chlorine atom introduces steric hindrance and alters the polarity of P2CS compared to polystyrene. This influences its miscibility with other polymers, leading to different phase behavior depending on the blend composition, temperature, and molecular weight of the components. [, ] For example, P2CS/PS blends exhibit a lower critical solution temperature (LCST) behavior. [, , ]

Q4: How does deuterium substitution in polystyrene affect its miscibility with P2CS?

A4: Deuterium substitution in polystyrene lowers the transition temperature of the liquid-liquid demixing in P2CS/PS blends. This suggests that isotopic effects can influence the thermodynamic interactions between the polymers. []

Q5: What kind of phase diagrams are observed for P2CS blends?

A5: P2CS blends, particularly with PS, commonly exhibit lower critical solution temperature (LCST) behavior. This means they are miscible at lower temperatures and phase separate upon heating. [, , ] The exact phase diagram depends on factors like molecular weight and the presence of additives.

Q6: How is synchrotron small-angle X-ray scattering (SAXS) used to study P2CS blends?

A6: Synchrotron SAXS is a powerful technique to investigate the nanoscale structure and dynamics of polymer blends. It provides information about the correlation length, susceptibility, and critical exponents associated with phase transitions in systems like P2CS/PS. [, ]

Q7: What is the role of di-n-butyl phthalate (DBP) in P2CS/PS blends?

A7: DBP acts as a common solvent for both P2CS and PS, influencing the blend's phase behavior. Its presence can shift the critical point and affect the morphology of the phase-separated domains. [, ]

Q8: How do the dynamics of P2CS thin films differ from bulk P2CS?

A8: Studies using dielectric relaxation spectroscopy reveal differences in the glass transition temperature and aging dynamics between thin films and bulk P2CS. This is attributed to the increased influence of interfacial interactions in thin films, affecting chain mobility and relaxation processes. [, , , ]

Q9: How does confinement affect the segmental relaxation in P2CS?

A9: Confinement, particularly in thin films, can enhance the segmental relaxation in P2CS compared to the bulk. This is attributed to the excess free volume present at the interfaces. Modeling approaches like the Cooperative Free Volume (CFV) model are used to predict and understand these effects. [, ]

Q10: What is the impact of photocrosslinking on the phase separation of P2CS blends?

A10: Photocrosslinking, often achieved by incorporating photoreactive groups like anthracene into P2CS, allows for the "freezing" of transient structures during phase separation. This technique is valuable for studying the morphology and dynamics of phase separation processes. [, , ]

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